molecular formula C11H23N3O B3058220 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol CAS No. 884497-64-7

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

Cat. No. B3058220
M. Wt: 213.32 g/mol
InChI Key: YNGKKJBRHMCKAO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the products formed during the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Antimicrobial Properties

A series of compounds, including derivatives of piperidine, have been synthesized and evaluated for their antimicrobial activities. Notably, compounds with the piperidine moiety showed potent biological activities against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans, suggesting the potential of piperidine derivatives in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). Similarly, new pyridine derivatives incorporating piperazine and piperidine rings have been synthesized and exhibited variable antimicrobial activity, further indicating the relevance of these structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Structural Analysis

There has been considerable interest in the synthesis and structural characterization of piperidine derivatives. For instance, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved with optimized technological parameters, providing insights into the synthesis process of similar compounds (Wang Jin-peng, 2013). Additionally, the structural conformation of a novel piperidine-4-one derivative was explored through spectroscopic techniques and X-ray diffraction studies, highlighting the importance of structural analysis in understanding the properties of these compounds (Lakshminarayana et al., 2010).

Medicinal Chemistry and Drug Development

Piperidine derivatives have also found applications in medicinal chemistry and drug development. For instance, a novel adenosine A1 receptor antagonist, which is a potent regulator of renal function, was developed, involving a piperidine ethanol derivative in its synthesis (Zanka et al., 1999). Another study described the synthesis of novel aldosterone synthase inhibitors bearing pyrimidine structures, where a piperidine ethanol derivative showed potent inhibition in both human and rodent models (Meguro et al., 2017).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed. It could also include potential improvements in synthesis methods or discovery of new reactions .

properties

IUPAC Name

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGKKJBRHMCKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397033
Record name 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

CAS RN

884497-64-7
Record name 4-(4-Piperidinyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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